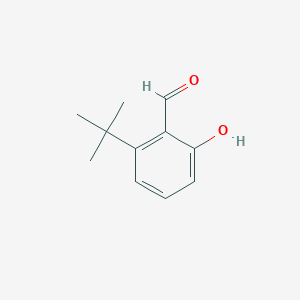
2-Tert-butyl-6-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C11H14O2. It is characterized by a tert-butyl group at the second position and a hydroxyl group at the sixth position on the benzene ring, with an aldehyde functional group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-hydroxybenzaldehyde typically involves the formylation of 2-tert-butylphenol. One common method is the Reimer-Tiemann reaction, where 2-tert-butylphenol is treated with chloroform and a strong base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the phenol to form the aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-Tert-butyl-6-hydroxybenzoic acid.
Reduction: 2-Tert-butyl-6-hydroxybenzyl alcohol.
Substitution: 2-Tert-butyl-6-nitrobenzaldehyde (from nitration).
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-hydroxybenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is employed in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-6-hydroxybenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. For instance, in oxidation reactions, the aldehyde group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids. In biological systems, the hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- 2-Tert-butyl-4-hydroxybenzaldehyde
- 2-Tert-butyl-5-hydroxybenzaldehyde
- 3-Tert-butyl-2-hydroxybenzaldehyde
Comparison: 2-Tert-butyl-6-hydroxybenzaldehyde is unique due to the specific positioning of the tert-butyl and hydroxyl groups, which influence its reactivity and properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and varying degrees of steric hindrance, affecting its suitability for certain synthetic applications.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-tert-butyl-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-5-4-6-10(13)8(9)7-12/h4-7,13H,1-3H3 |
InChI-Schlüssel |
GFAVSICFPREVMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![9-[Bromo(phenyl)methyl]-10-phenylanthracene](/img/structure/B14012692.png)
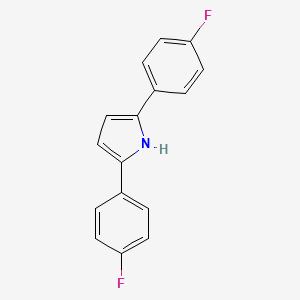
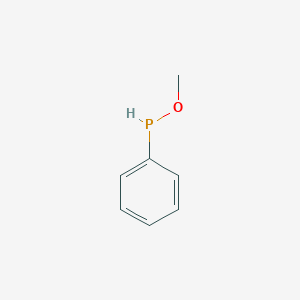
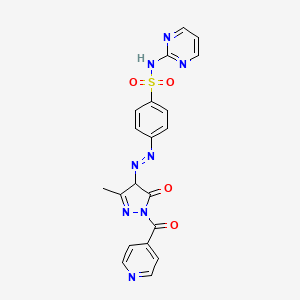
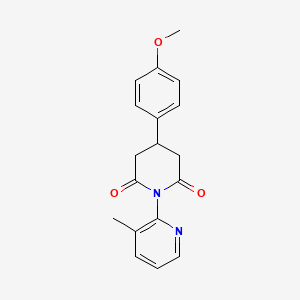
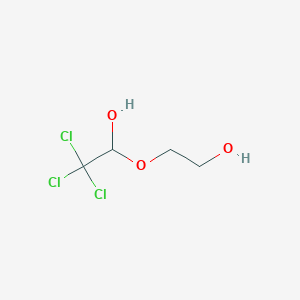

![N1-[2-(1,4-thiazinan-4-ylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B14012729.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)
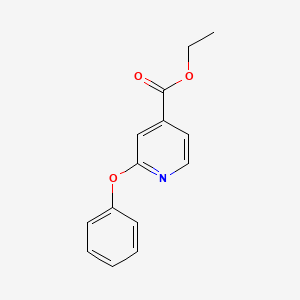
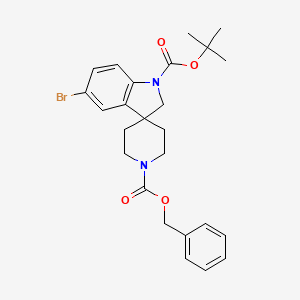
![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)
